molecular formula C16H13ClIN3O2S B14810076 N-({2-[(2-chlorophenyl)carbonyl]hydrazinyl}carbonothioyl)-3-iodo-4-methylbenzamide

N-({2-[(2-chlorophenyl)carbonyl]hydrazinyl}carbonothioyl)-3-iodo-4-methylbenzamide

Cat. No.: B14810076
M. Wt: 473.7 g/mol
InChI Key: ACJGKIXOCCXRJM-UHFFFAOYSA-N
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Description

N-{[2-(2-chlorobenzoyl)hydrazino]carbonothioyl}-3-iodo-4-methylbenzamide is a complex organic compound with a molecular formula of C16H13ClIN3O2S This compound is characterized by the presence of a chlorobenzoyl group, an iodine atom, and a methyl group attached to a benzamide structure

Preparation Methods

The synthesis of N-{[2-(2-chlorobenzoyl)hydrazino]carbonothioyl}-3-iodo-4-methylbenzamide typically involves multiple steps. The process begins with the preparation of the chlorobenzoyl hydrazine derivative, which is then reacted with carbon disulfide to form the corresponding carbonothioyl compound. This intermediate is subsequently iodinated and coupled with a methylbenzamide derivative under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N-{[2-(2-chlorobenzoyl)hydrazino]carbonothioyl}-3-iodo-4-methylbenzamide undergoes various types of chemical reactions, including:

Scientific Research Applications

N-{[2-(2-chlorobenzoyl)hydrazino]carbonothioyl}-3-iodo-4-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[2-(2-chlorobenzoyl)hydrazino]carbonothioyl}-3-iodo-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

N-{[2-(2-chlorobenzoyl)hydrazino]carbonothioyl}-3-iodo-4-methylbenzamide can be compared with similar compounds such as:

Properties

Molecular Formula

C16H13ClIN3O2S

Molecular Weight

473.7 g/mol

IUPAC Name

N-[[(2-chlorobenzoyl)amino]carbamothioyl]-3-iodo-4-methylbenzamide

InChI

InChI=1S/C16H13ClIN3O2S/c1-9-6-7-10(8-13(9)18)14(22)19-16(24)21-20-15(23)11-4-2-3-5-12(11)17/h2-8H,1H3,(H,20,23)(H2,19,21,22,24)

InChI Key

ACJGKIXOCCXRJM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(=S)NNC(=O)C2=CC=CC=C2Cl)I

Origin of Product

United States

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